Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core.
Mechanism of Action
Target of Action
The primary targets of Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate are currently unknown. This compound is structurally similar to tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system . .
Mode of Action
The mode of action of Benzyl 3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially binding to receptors or transporters and modulating their activity .
Biochemical Pathways
The biochemical pathways affected by Benzyl 3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters
Result of Action
The molecular and cellular effects of Benzyl 3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter levels or receptor activity . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability . It is recommended to keep it in a dark place, sealed in dry conditions, at 2-8°C . Other factors, such as pH, temperature, and the presence of other substances, could potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . One common approach involves the use of tropinone derivatives, which undergo desymmetrization to form the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 3,8-Diazabicyclo[3.2.1]octane dihydrochloride
- Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Comparison: Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its benzyl group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-12-6-7-13(16)9-15-8-12/h1-5,12-13,15H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWQHWHMDPNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.